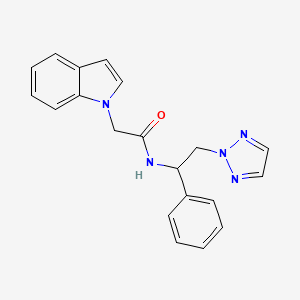

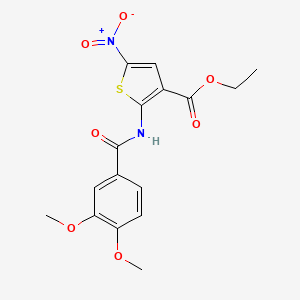

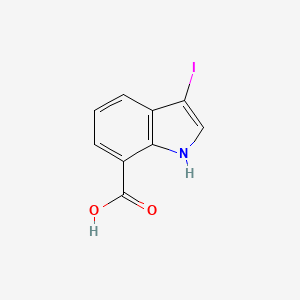

![molecular formula C14H11IO3 B2542039 4-[(4-Iodophenoxy)methyl]benzoic acid CAS No. 438531-38-5](/img/structure/B2542039.png)

4-[(4-Iodophenoxy)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

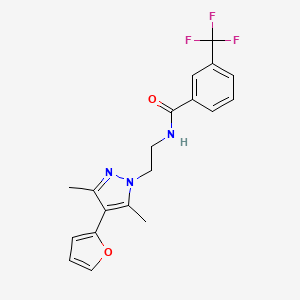

Synthesis Analysis

The synthesis of related benzoic acid derivatives typically involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation, condensation, and reduction. These processes are used to create intermediates for liquid crystal materials, as described in the synthesis of a series of liquid crystal intermediates from 4-phenylphenol . Although the exact synthesis of 4-[(4-Iodophenoxy)methyl]benzoic acid is not detailed, similar methods could potentially be applied, with iodination being a key step to introduce the iodine atom onto the phenyl ring.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as IR, 1H NMR, and MS . These methods provide information about the functional groups present and the overall molecular geometry. For example, the synthesis and structure of a related compound, 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid, were characterized using IR, UV, and X-ray diffraction, revealing intermolecular hydrogen bonding and the dihedral angle between the benzene and thiophene rings . Similar techniques could elucidate the structure of 4-[(4-Iodophenoxy)methyl]benzoic acid.

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives can be complex, with the presence of substituents like iodine affecting reactivity. For instance, azo-benzoic acids undergo acid-base dissociation and azo-hydrazone tautomerism, with the equilibria dependent on solvent and pH . The iodine substituent in 4-[(4-Iodophenoxy)methyl]benzoic acid could influence its reactivity in halogenation reactions or in coupling reactions where the iodine acts as a leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of an iodine atom and an alkoxy group in 4-[(4-Iodophenoxy)methyl]benzoic acid would affect these properties. For example, the stability of a related compound was analyzed using TG/DTG analysis, showing stability below 298°C in nitrogen . Quantum chemical calculations can also provide insights into the electronic properties, such as the Mulliken charge population and frontier molecular orbital energies, which are relevant for understanding the compound's reactivity .

Applications De Recherche Scientifique

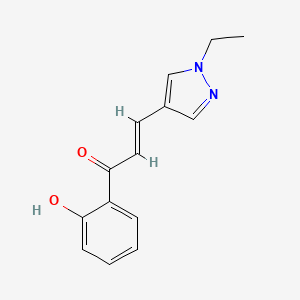

Ferroelectric and Antiferroelectric Liquid Crystals

A significant application area for structurally related compounds is in the development of ferroelectric and antiferroelectric liquid crystals. These materials have pivotal roles in advanced display technologies and optical devices. For instance, compounds synthesized from 4-phenylphenol, through steps including methylation and acylation, serve as intermediates for many ferroelectric and antiferroelectric liquid crystals. These intermediates are vital for creating liquid crystal displays with high response speeds and improved display properties (Dou Qing, 2000).

Supramolecular Chemistry and Mesophase Behavior

Research into supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds has highlighted the effect of lateral substitution on the stability and extent of supramolecular liquid crystal phases. This research, focusing on the associations between benzoates and substituted benzoic acids, showcases the importance of chemical structure in determining the mesophase behavior of liquid crystals, pointing towards applications in creating materials with specific optical and physical properties (M. Naoum, A. A. Fahmi, Wedad A. Almllal, 2010).

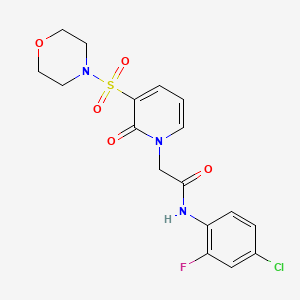

Corrosion Inhibition

In the field of corrosion science, benzimidazole derivatives based on 8-hydroxyquinoline, including compounds similar in functional groups to 4-[(4-Iodophenoxy)methyl]benzoic acid, have been evaluated for their efficacy as corrosion inhibitors. These compounds exhibit significant potential in protecting metals against corrosion, highlighting an application in industrial maintenance and preservation (M. Rbaa et al., 2020).

Propriétés

IUPAC Name |

4-[(4-iodophenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRXQLMREUPNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2541957.png)

![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)

![Methyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2541976.png)